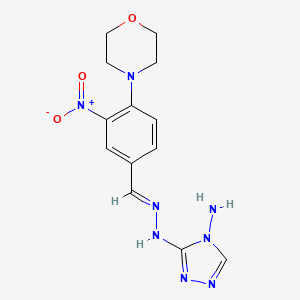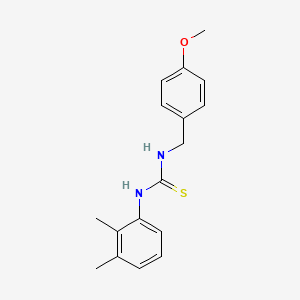
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is not fully understood. However, it has been shown to act as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress and inflammation in cells. N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to inhibit the activity of various enzymes involved in the production of ROS and RNS.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can lead to the prevention and treatment of various diseases. N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has also been shown to protect against DNA damage and apoptosis, which are associated with various diseases, including cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and has minimal side effects, making it safe for use in cell and animal studies. However, one limitation of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in scientific research. One potential application is in the treatment of cancer, where N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea's antioxidant and anti-inflammatory properties could be used to prevent cancer cell growth and metastasis. Additionally, N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea could be used in the treatment of neurodegenerative disorders, where oxidative stress and inflammation play a significant role. Further studies are needed to fully understand the potential applications of N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea in biomedical research.
In conclusion, N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea is a promising compound with unique properties that have gained significant attention in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for various biomedical applications, including the treatment of cancer and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential applications in biomedical research.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dimethylaniline and 4-methoxybenzyl isothiocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively studied for its potential applications in various biomedical fields. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-5-4-6-16(13(12)2)19-17(21)18-11-14-7-9-15(20-3)10-8-14/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZDGASMLUDYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B5774074.png)
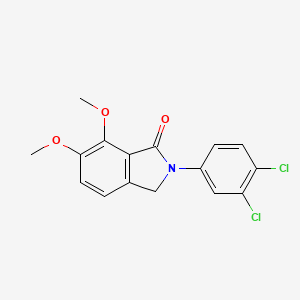
![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)
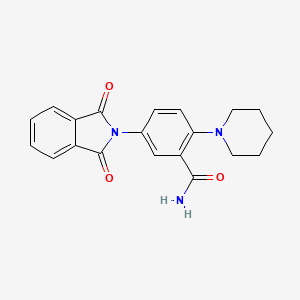

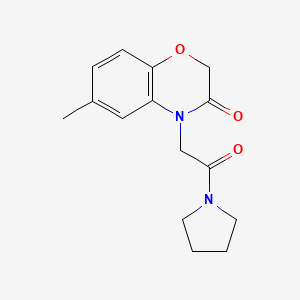
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5774124.png)
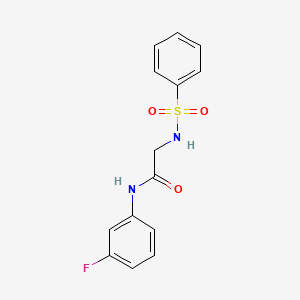
![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)
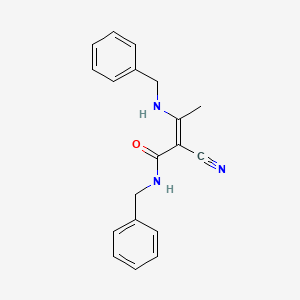
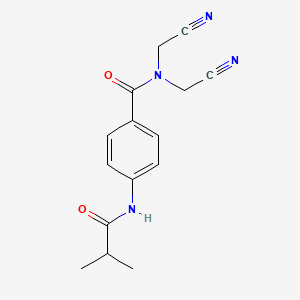
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
